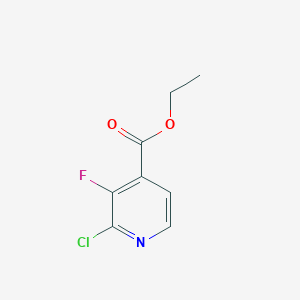

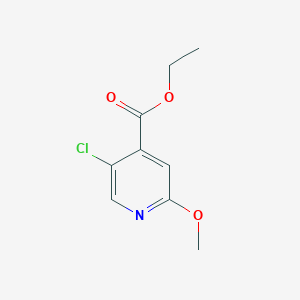

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Biaryls

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes .

Suzuki-Miyaura Cross-Coupling Reactions

This compound also finds application in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of Pharmacologically Promising Compounds

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has found application as substrates for the design of pharmacologically promising compounds, including analogs of the alkaloid cephalotaxine .

Synthesis of Poly-functionalized Quinolines

As a versatile and attractive building block, a synthetic application of the poly-functionalized quinoline in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Synthesis of F18 Substituted Pyridines

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, can also involve Ethyl 5-chloro-2-methoxypyridine-4-carboxylate .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-chloro-2-methoxypyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMRHKPWASJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.